N,N'-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide)
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Overview
Description
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and octadeca-9,12-dien-1-amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) typically involves the reaction of ethane-1,2-diamine with octadeca-9,12-dienoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include catalysts and solvents like acetonitrile or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): A related compound with similar structural features but different functional groups.
2,2′-(Ethane-1,2-diylbis(iminoethane-1,1-diyl))diphenol: Another compound with ethane-1,2-diyl and iminoethane-1,1-diyl groups but different substituents.
Uniqueness
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93918-51-5 |
---|---|
Molecular Formula |
C42H78N4O2 |
Molecular Weight |
671.1 g/mol |
IUPAC Name |
(9E,12E)-N-[2-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C42H78N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,43-44H,3-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b13-11+,14-12+,19-17+,20-18+ |
InChI Key |
DBTILCAHOHXIHS-WVZYQCMWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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